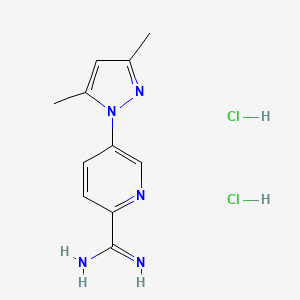

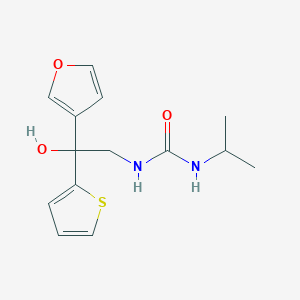

5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride” has a CAS Number of 1909328-03-5 and a molecular weight of 288.18 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include our compound, involves the condensation of acetylacetone and hydrazine . The title compounds react with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, enehydrazino nitriles are formed, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Chemical Reactions Analysis

The compound can undergo reactions with primary amines, leading to the formation of enamino nitriles . When treated with hydrazine hydrate, it forms enehydrazino nitriles, which quickly cyclize to form new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 288.18 . The compound is stored at room temperature .Scientific Research Applications

Corrosion Inhibition

Bouklah et al. (2005) investigated the efficiency of pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole and 2-(3-methyl-1H-pyrazol-5-yl) pyridine, as corrosion inhibitors for steel in a hydrochloric acid solution. The study found that these compounds, particularly the latter, significantly inhibit corrosion, with the efficiency increasing with concentration (Bouklah et al., 2005).

Antimicrobial and Antimycobacterial Activities

Research by R.V.Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives, including compounds with 3,5-dimethyl-1H-pyrazol-1-yl(pyridine-3-yl)methanone. These compounds were screened for their antimicrobial and antimycobacterial activities, highlighting their potential in combating bacterial infections (R.V.Sidhaye et al., 2011).

Heterocyclic Synthesis

A study by Fadda et al. (2012) used a compound similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide dihydrochloride as a key intermediate for synthesizing various heterocyclic compounds. These included pyrazole, pyridine, and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals and materials (Fadda et al., 2012).

Coordination Complexes and Fluorescence

Małecka et al. (2021) synthesized coordination complexes using 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole and explored their structural and fluorescence properties. These complexes, including zinc(II) and nickel(II) compounds, demonstrated unique fluorescence characteristics influenced by their crystal packing (Małecka et al., 2021).

Catalysis in Polymerization

Research by Kumar and Darkwa (2015) involved using complexes of 3,5-dimethyl-1H-pyrazol-1-ylmethyl)pyridine with divalent metals like iron, cobalt, and nickel for vinyl-addition polymerization of norbornene. This study showcased the potential of such complexes in industrial polymer synthesis (Kumar & Darkwa, 2015).

Properties

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.2ClH/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9;;/h3-6H,1-2H3,(H3,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJXOYYIWZHPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)

![Benzyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2354844.png)

![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)

![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2354850.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)

![3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2354857.png)